molecular formula C14H11ClF2O B1528336 1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene CAS No. 1803586-94-8

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene

Cat. No. B1528336
M. Wt: 268.68 g/mol
InChI Key: UUGIRGXVFNWKPE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number. The structure of the compound is also described, often with a diagram.



Synthesis Analysis

This would involve a detailed look at how the compound can be synthesized. This could include the starting materials, the type of reaction, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

Analyzing the molecular structure could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, or reactions under various conditions (such as heat or light).



Physical And Chemical Properties Analysis

This could include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Researchers might also study how these properties change under different conditions.


Scientific Research Applications

Catalytic ProcessesRhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

  • The study by Mejía and Togni (2012) explores the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the compound's utility in synthesizing complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

Synthesis and ReactivityMix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt

  • Poon and Dudley (2006) describe a methodology utilizing a stable organic salt for converting alcohols into benzyl ethers, showcasing the importance of benzyloxy derivatives in the synthesis of protected alcohols, a fundamental step in complex molecule construction (Poon & Dudley, 2006).

Material Science and Polymer ChemistrySynthesis and Characterization of Novel Fluorine-Containing Polyetherimide

  • Yu Xin-hai (2010) details the synthesis of a novel fluorine-containing polyetherimide, highlighting the role of fluorinated aromatic compounds in the development of high-performance materials with applications in electronics and aerospace industries (Yu Xin-hai, 2010).

Advanced Functional MaterialsHyperbranched Conjugated Poly(tetraphenylethene): Synthesis, Aggregation-Induced Emission

  • Hu et al. (2012) synthesized a tetraphenylethene-containing polymer demonstrating aggregation-induced emission, a property useful for creating advanced optical materials, sensors, and electronic devices (Hu et al., 2012).

Environmental Sensing and RemovalMetal-Organic Frameworks for Luminescence Sensing and Pesticide Removal

  • Zhao et al. (2017) constructed thiophene-based metal-organic frameworks capable of detecting and removing environmental contaminants, showcasing the application of benzyloxy derivatives in environmental remediation and monitoring (Zhao et al., 2017).

Safety And Hazards

Researchers would also need to consider the safety and potential hazards of the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

Finally, researchers might discuss future directions for research on the compound. This could include potential applications, further studies to understand its properties, or modifications that could be made to the compound to enhance its properties or reduce its hazards.


properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGIRGXVFNWKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-chloro-4-(difluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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